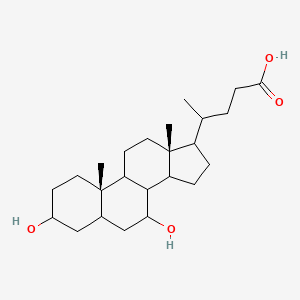
N-pentadecanoyl-L-Homoserine lactone
Overview
Description
N-pentadecanoyl-L-Homoserine lactone is a member of the N-acyl homoserine lactone family, which are signaling molecules used in bacterial quorum sensing. Quorum sensing is a regulatory system that controls gene expression in response to cell density, influencing various bacterial behaviors such as biofilm formation and virulence factor production .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-pentadecanoyl-L-Homoserine lactone can be synthesized through chemical synthesis or biological fermentation. The chemical synthesis involves a series of reactions, including esterification . The biological fermentation method utilizes specific bacteria to produce the compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves optimizing fermentation conditions to maximize yield. This includes controlling factors such as temperature, pH, and nutrient supply to ensure efficient bacterial growth and compound production .
Chemical Reactions Analysis
Types of Reactions: N-pentadecanoyl-L-Homoserine lactone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the acyl chain, potentially altering the compound’s signaling properties.
Reduction: This reaction can reduce the carbonyl group in the lactone ring.
Substitution: This reaction can replace functional groups on the acyl chain or lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield alcohols .
Scientific Research Applications
N-pentadecanoyl-L-Homoserine lactone has numerous applications in scientific research:
Chemistry: It is used to study chemical signaling and reaction mechanisms.
Biology: It plays a crucial role in understanding bacterial communication and behavior, particularly in biofilm formation and pathogenicity.
Medicine: It is investigated for its potential in developing antimicrobial therapies by disrupting bacterial quorum sensing.
Industry: It is used in biotechnological applications, such as bioremediation and the development of biosensors
Mechanism of Action
N-pentadecanoyl-L-Homoserine lactone exerts its effects through the quorum sensing system. It binds to specific receptor proteins, such as the LasR receptor in bacteria, activating or repressing the transcription of target genes. This regulation influences various bacterial processes, including virulence factor production and biofilm formation .
Comparison with Similar Compounds
- N-3-hydroxydodecanoyl homoserine lactone
- N-3-hydroxydodecadienoyl homoserine lactone
- N-3-oxododecenoyl homoserine lactone
Comparison: N-pentadecanoyl-L-Homoserine lactone is unique due to its specific acyl chain length and structure, which influence its binding affinity and specificity to receptor proteins. This uniqueness allows it to regulate distinct sets of genes compared to other N-acyl homoserine lactones .
Properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]pentadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)20-17-15-16-23-19(17)22/h17H,2-16H2,1H3,(H,20,21)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSONEVYPXSPEI-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4-Dihydro-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrienyl]-2H-1-benzopyran-6-ol](/img/structure/B7852561.png)
![(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7852565.png)

![N-Cyclopentyl-2-diazenyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B7852579.png)







![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B7852648.png)
